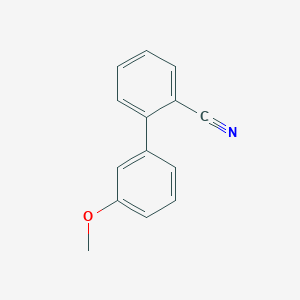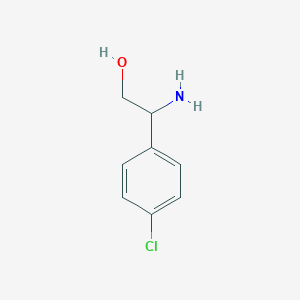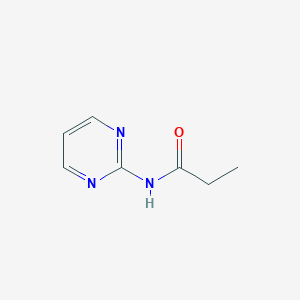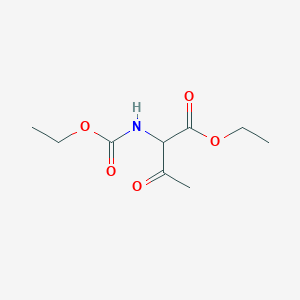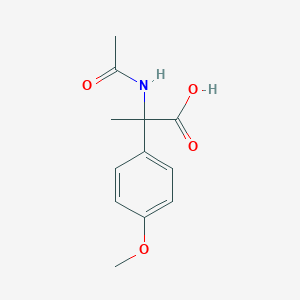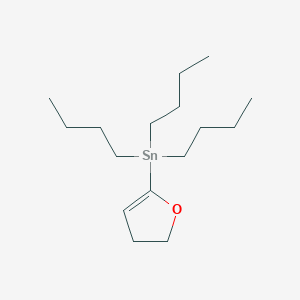
Tributyl(4,5-dihydrofuran-2-yl)stannane
Overview
Description
It is a chemical compound with the molecular formula C16H32OSn and a molecular weight of 359.13 g/mol . This compound is primarily used in organic synthesis, particularly in palladium-catalyzed coupling reactions.
Mechanism of Action
Target of Action
Tributyl(4,5-dihydrofuran-2-yl)stannane, also known as tributyl(2,3-dihydrofuran-5-yl)stannane, is an organotin compound . The primary targets of this compound are various aryl halides . Aryl halides are a class of organic compounds containing a halogen atom attached to an aromatic ring. They play a crucial role in many chemical reactions due to their reactivity.
Mode of Action
The compound interacts with its targets through a palladium-catalyzed Stille coupling reaction . In this reaction, the organotin compound (this compound) and the aryl halide undergo a cross-coupling reaction in the presence of a palladium catalyst . This results in the formation of furan-containing aryl derivatives .
Result of Action
The primary result of the action of this compound is the production of furan-containing aryl derivatives . These derivatives can have various molecular and cellular effects depending on their specific structures and the biological systems in which they are introduced. For example, they can be used to synthesize 2,3-dihydro-5-(2-methylphenyl)furan by coupling with 2-iodotoluene in the presence of a palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(4,5-dihydrofuran-2-yl)stannane can be synthesized through various methods. One common method involves the reaction of 4,5-dihydrofuran with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tributyl(4,5-dihydrofuran-2-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The compound can participate in substitution reactions, where the tin atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: this compound is commonly used in palladium-catalyzed Stille coupling reactions.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Aryl Derivatives: In Stille coupling reactions, the major products are furan-containing aryl derivatives.
Hexatrienes: In tandem palladium-catalyzed Heck and Stille coupling reactions, hexatrienes are formed.
Scientific Research Applications
Tributyl(4,5-dihydrofuran-2-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reactant in various organic synthesis reactions, particularly in the formation of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tributylstannane: A simpler organotin compound with similar reactivity but lacks the furan group.
Triphenyl(4,5-dihydrofuran-2-yl)stannane: A similar compound where the butyl groups are replaced with phenyl groups.
Uniqueness
Tributyl(4,5-dihydrofuran-2-yl)stannane is unique due to its ability to participate in selective palladium-catalyzed coupling reactions, making it a valuable reagent in organic synthesis. Its furan group provides additional reactivity and versatility compared to simpler organotin compounds .
Properties
IUPAC Name |
tributyl(2,3-dihydrofuran-5-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1H,2,4H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYBKWIPVOTUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558912 | |
| Record name | Tributyl(4,5-dihydrofuran-2-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125769-77-9 | |
| Record name | Tributyl(4,5-dihydrofuran-2-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tributyl(2,3-dihydrofuran-5-yl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
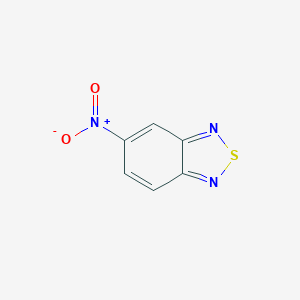



![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)
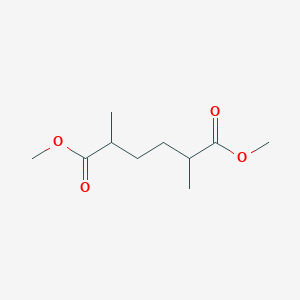
![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)

